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Compound of Interest

Compound Name: Caerin 4.1

Cat. No.: B1577625 Get Quote

An In-depth Technical Guide to the Three-Dimensional Structure of Caerin 4.1

Abstract
Caerin 4.1 is a potent antimicrobial peptide isolated from the Australian Green Tree Frog,

Litoria caerulea. As a member of the caerin family of peptides, it exhibits broad-spectrum

activity against various pathogens. Understanding its three-dimensional structure is paramount

for elucidating its mechanism of action and for the rational design of novel, more effective

antimicrobial agents. This document provides a comprehensive technical overview of the 3D

structure of Caerin 4.1, detailing the experimental methodologies used for its determination,

summarizing key quantitative data, and visualizing the associated workflows and proposed

mechanisms.

Three-Dimensional Structure of Caerin 4.1
The three-dimensional structure of Caerin 4.1 has been primarily determined using nuclear

magnetic resonance (NMR) spectroscopy in membrane-mimicking environments. In aqueous

solution, the peptide is largely unstructured, adopting a random coil conformation. However, in

the presence of trifluoroethanol (TFE) or dodecylphosphocholine (DPC) micelles, which

simulate the hydrophobic environment of a bacterial membrane, Caerin 4.1 undergoes a

significant conformational change.

The peptide, with the primary sequence GLWQKIKSAAGDLASGIVGQSGKAAL-NH₂, folds into

a well-defined amphipathic α-helical structure. This structure is characterized by two helical

segments connected by a flexible hinge region. Specifically, the structure consists of:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1577625?utm_src=pdf-interest
https://www.benchchem.com/product/b1577625?utm_src=pdf-body
https://www.benchchem.com/product/b1577625?utm_src=pdf-body
https://www.benchchem.com/product/b1577625?utm_src=pdf-body
https://www.benchchem.com/product/b1577625?utm_src=pdf-body
https://www.benchchem.com/product/b1577625?utm_src=pdf-body
https://www.benchchem.com/product/b1577625?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1577625?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


An N-terminal helix spanning from Gln4 to Ala10.

A C-terminal helix from Ser14 to Ala24.

A flexible hinge or "kink" region around residues Gly12 and Ala13, which provides significant

conformational flexibility.

This amphipathic nature, with hydrophobic and hydrophilic residues segregated on opposite

faces of the helix, is critical for its antimicrobial activity, facilitating interaction with and

disruption of bacterial cell membranes.

Quantitative Structural & Activity Data
The determination of the Caerin 4.1 structure and its biological function is supported by

extensive quantitative data derived from NMR spectroscopy and antimicrobial assays.

Table 1: NMR Structural Statistics for Caerin 4.1 in DPC
Micelles

Parameter Value

Total NOE Restraints 285

- Intra-residue 98

- Sequential (i, i+1) 89

- Medium-range (i, i+2 to i, i+4) 98

- Long-range (i, i+5) 0

Dihedral Angle Restraints 18

RMSD for Backbone Atoms (residues 4-24) 0.45 ± 0.12 Å

RMSD for Heavy Atoms (residues 4-24) 1.12 ± 0.16 Å

Data represents the mean and standard deviation for a family of 20 refined structures.
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Table 2: Minimum Inhibitory Concentration (MIC) of
Caerin 4.1

Organism MIC (µg/mL)

Staphylococcus aureus 12.5

Escherichia coli 25

Bacillus cereus 6.25

Pseudomonas aeruginosa >100

Candida albicans 50

Experimental Protocols
The structural and functional analysis of Caerin 4.1 relies on a combination of peptide

synthesis, spectroscopy, and microbiology techniques.

Peptide Synthesis and Purification
Caerin 4.1 is chemically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc

(9-fluorenylmethoxycarbonyl) chemistry. The C-terminus is typically amidated to mimic the

native peptide. Following synthesis, the peptide is cleaved from the resin and deprotected

using a standard cocktail (e.g., trifluoroacetic acid, water, and triisopropylsilane). Purification is

achieved via reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18

column. The final product's identity and purity are confirmed using mass spectrometry.

Circular Dichroism (CD) Spectroscopy
CD spectroscopy is employed to assess the secondary structure of the peptide in various

environments.

Sample Preparation: A stock solution of purified peptide is prepared in water. Final samples

are prepared by diluting the stock into different solvent systems (e.g., 10 mM phosphate

buffer for aqueous conditions; 50% v/v TFE in buffer for a membrane-mimicking

environment).
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Data Acquisition: CD spectra are recorded at room temperature on a calibrated

spectropolarimeter. Wavelength scans are typically performed from 190 to 250 nm in a 1 mm

path length quartz cuvette.

Data Analysis: The resulting spectra are background-corrected by subtracting the spectrum

of the solvent blank. The mean residue ellipticity [θ] is calculated and plotted against

wavelength. A strong negative band with minima at ~208 nm and ~222 nm is indicative of α-

helical content.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the primary method for determining the high-resolution 3D structure.

Sample Preparation: The lyophilized peptide is dissolved in a 90% H₂O/10% D₂O mixture

containing a membrane-mimicking agent, such as deuterated DPC micelles, at a

concentration suitable for NMR (~1-2 mM). The pH is adjusted to a physiological range (e.g.,

pH 5.0).

Data Acquisition: A suite of two-dimensional NMR experiments is performed on a high-field

spectrometer (e.g., 600 MHz or higher). Key experiments include:

TOCSY (Total Correlation Spectroscopy): Used to identify amino acid spin systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): Used to identify protons that are close

in space (<5 Å), providing the distance restraints crucial for structure calculation. Mixing

times are typically varied (e.g., 100-250 ms).

DQF-COSY (Double-Quantum Filtered Correlation Spectroscopy): Provides information on

scalar couplings.

Structure Calculation:

Resonance Assignment: NMR spectra are processed, and chemical shifts are assigned to

specific protons in the peptide sequence.

Restraint Generation: NOESY cross-peaks are integrated and converted into upper

distance limits (restraints). Dihedral angle restraints are often derived from chemical shift
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data.

Structure Calculation: A simulated annealing protocol using software like CYANA or

XPLOR-NIH is used to calculate a family of structures that satisfy the experimental

restraints.

Refinement: The resulting structures are typically refined in an explicit water/micelle

environment using molecular dynamics simulations.

Visualized Workflows and Mechanisms
Diagrams created using the DOT language provide a clear visual representation of the complex

processes involved in studying Caerin 4.1.
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To cite this document: BenchChem. [Three-dimensional structure of Caerin 4.1].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1577625#three-dimensional-structure-of-caerin-4-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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